N-cycloheptyl-2-(4-hydroxyphthalazin-1-yl)acetamide

CDK7 inhibition Kinase assay BindingDB

This N-cycloheptyl-2-(4-hydroxyphthalazin-1-yl)acetamide derivative introduces a conformationally flexible seven-membered cycloheptyl ring absent from published arylacetamide analogs. It demonstrates single-digit nanomolar inhibition of CDK7/cyclin H/MNAT1 (IC50 9.70 nM), making it a valuable starting point for CDK-activating kinase complex mechanistic studies. As a scaffold-hopping candidate for antimycobacterial SAR programs targeting M. tuberculosis isocitrate lyase, procurement enables direct, side-by-side ADME profiling against N-cyclohexyl, N-cyclopentyl, and N-phenyl analogs to quantify the seven-membered ring's contribution to logP, solubility, and metabolic stability.

Molecular Formula C17H21N3O2
Molecular Weight 299.37 g/mol
Cat. No. B10996291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-2-(4-hydroxyphthalazin-1-yl)acetamide
Molecular FormulaC17H21N3O2
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)CC2=NNC(=O)C3=CC=CC=C32
InChIInChI=1S/C17H21N3O2/c21-16(18-12-7-3-1-2-4-8-12)11-15-13-9-5-6-10-14(13)17(22)20-19-15/h5-6,9-10,12H,1-4,7-8,11H2,(H,18,21)(H,20,22)
InChIKeyNYWPFENHJCYCLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-cycloheptyl-2-(4-hydroxyphthalazin-1-yl)acetamide Procurement: Baseline Chemical Class and Core Features


N-cycloheptyl-2-(4-hydroxyphthalazin-1-yl)acetamide is a synthetic, small-molecule phthalazin-4-ylacetamide derivative incorporating a cycloheptyl group on the acetamide nitrogen and a free 4-hydroxy substituent on the phthalazine ring . Phthalazine-containing acetamides are documented scaffolds in medicinal chemistry, with members of the broader class reported to exhibit antimycobacterial activity by inhibiting Mycobacterium tuberculosis isocitrate lyase [1]. However, published physico-chemical property data specific to this exact compound are scarce; one aggregator lists a molecular formula C₁₂H₁₈N₂O₂ and molecular weight 222.28, though the associated CAS number (2166269-28-7) may be incorrectly mapped .

Why Generic Phthalazin-4-ylacetamide Substitution Fails for N-cycloheptyl-2-(4-hydroxyphthalazin-1-yl)acetamide Procurement


Within the phthalazin-4-ylacetamide chemotype, both the N-substituent and the substitution pattern on the phthalazine ring heavily modulate target engagement. For example, the antimycobacterial series reported by Sriram et al. (2010) achieved MIC values spanning more than two orders of magnitude (0.08 to >5 µM) simply by varying the amide-sidechain aryl group, while the core scaffold remained identical [1]. The cycloheptyl amide present in this compound introduces a distinct lipophilic, conformationally flexible seven-membered ring that is absent from the published arylacetamide or heteroarylacetamide analogs; therefore neither potency at a given target nor physicochemical parameters relevant to procurement (solubility, logP, metabolic stability) can be assumed to extrapolate from other members of the class. Direct comparative data are required to justify the selection of this specific derivative over an in-class alternative.

Quantitative Differentiation Evidence for N-cycloheptyl-2-(4-hydroxyphthalazin-1-yl)acetamide: Comparator-Driven Analysis


CDK7/Cyclin H/MNAT1 Inhibitory Potency – Single-Data-Point Observation Lacking Direct Comparator

A single IC₅₀ value of 9.70 nM is reported in BindingDB for inhibition of the CDK7/cyclin H/MNAT1 complex (unknown origin) after pre-incubation up to 60 minutes, followed by substrate and ATP addition [1]. No comparator compound from the same phthalazin-4-ylacetamide series was tested in the identical assay within the same curated entry, making a direct head-to-head or quantitative cross-study comparison impossible. For context, the widely used CDK7 inhibitor THZ1 exhibits an IC₅₀ of approximately 3–5 nM in analogous biochemical CDK7 assays, but differences in assay format, ATP concentration, and construct preclude a meaningful numerical comparison. Therefore, while the 9.70 nM value indicates high in vitro potency at this kinase, it does not currently constitute evidence of differentiation from structurally related analogs or established kinase inhibitors.

CDK7 inhibition Kinase assay BindingDB

Antimycobacterial Activity – Class-Level SAR Without Target-Compound-Specific Data

A series of twenty-four 2-[3-(4-bromo-2-fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid amides was evaluated against log-phase and starved Mycobacterium tuberculosis cultures, with the most active analog (compound 5j, N-(2,6-dimethylphenyl)acetamide) achieving MICs of 0.08–5.05 µM against eight mycobacterial species and reducing lung/spleen mycobacterial load by 1.38 and 2.9 log₁₀ units in vivo at 25 mg/kg [1]. N-cycloheptyl-2-(4-hydroxyphthalazin-1-yl)acetamide was not included in this study, and no antimycobacterial data specific to the cycloheptyl analog have been published in the peer-reviewed literature. The SAR trends observed for the 4-bromo-2-fluorobenzyl-substituted sub-series cannot be reliably extrapolated to the 4-hydroxy-substituted cycloheptyl amide because both the phthalazine substituent and the amide sidechain differ.

Antimycobacterial Tuberculosis Isocitrate lyase

Kinase Selectivity Profiling – Absence of Published Broad-Selectivity Data

A search of BindingDB and ChEMBL for N-cycloheptyl-2-(4-hydroxyphthalazin-1-yl)acetamide returned inhibitory data only for CDK7 (single IC₅₀, see above); no additional kinase or non-kinase target data were found that would permit a selectivity assessment. In contrast, several phthalazinone-based PARP inhibitors (e.g., olaparib) and phthalazine-containing TGFβ pathway inhibitors have published selectivity profiles, but those chemotypes differ fundamentally in substitution pattern and mechanism. Without even a minimal kinase panel, claims of target specificity, reduced off-target risk, or differentiated polypharmacology cannot be supported [1].

Kinase selectivity Polypharmacology BindingDB

Validated Application Scenarios for N-cycloheptyl-2-(4-hydroxyphthalazin-1-yl)acetamide Based on Current Evidence


Biochemical CDK7 Inhibition Studies

The single-digit nanomolar IC₅₀ against CDK7/cyclin H/MNAT1 (9.70 nM) [1] supports the use of this compound as a starting point for biochemical mechanistic studies of the CDK-activating kinase complex. However, because no intra-series comparator is available, researchers must independently benchmark potency against reference CDK7 inhibitors (e.g., THZ1, ICEC0942) under their own assay conditions to establish relative value.

Phthalazin-4-ylacetamide Scaffold Expansion for Antimycobacterial Screening

The phthalazin-4-ylacetamide class has demonstrated in vitro and in vivo antimycobacterial efficacy in log-phase and dormant M. tuberculosis models [2]. This compound, bearing a novel N-cycloheptyl group, serves as a logical scaffold-hopping candidate for medicinal chemistry teams aiming to establish SAR beyond the published 4-bromo-2-fluorobenzyl sub-series. Procurement is warranted for exploratory screening, with the explicit understanding that no target-specific MIC data currently exist.

Physicochemical Profiling of Cycloalkyl-Phthalazine Hybrids

The cycloheptyl group is expected to influence logP, aqueous solubility, and metabolic stability relative to smaller or aromatic N-substituents. Procurement for in vitro ADME profiling (e.g., microsomal stability, solubility, permeability) is justified when the goal is to compare physicochemical trends across a series of N-cycloalkyl-2-(4-hydroxyphthalazin-1-yl)acetamides; users should generate side-by-side data with N-cyclohexyl, N-cyclopentyl, and N-phenyl analogs to quantify the contribution of the seven-membered ring.

Quote Request

Request a Quote for N-cycloheptyl-2-(4-hydroxyphthalazin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.